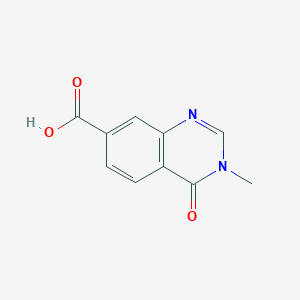

3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid

Description

Properties

IUPAC Name |

3-methyl-4-oxoquinazoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-12-5-11-8-4-6(10(14)15)2-3-7(8)9(12)13/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTJQVWLKUDPMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(C1=O)C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651031 | |

| Record name | 3-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060817-67-5 | |

| Record name | 3,4-Dihydro-3-methyl-4-oxo-7-quinazolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060817-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure Elucidation of 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid: An Integrated Spectroscopic and Crystallographic Approach

An In-depth Technical Guide for Drug Development Professionals

Abstract

The unequivocal determination of a chemical structure is the bedrock upon which all subsequent research and development in the pharmaceutical industry is built. An error in structural assignment can invalidate entire preclinical and clinical programs, leading to significant financial and temporal losses. This technical guide provides a comprehensive, field-proven workflow for the structure elucidation of 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid (C₁₀H₈N₂O₃), a representative of the medicinally significant quinazolinone scaffold.[1][2][3][4] We will move beyond a simple recitation of techniques, instead focusing on the causality behind the experimental choices and demonstrating how an integrated, multi-technique approach creates a self-validating system that ensures the highest level of scientific integrity.[5]

Introduction: The Quinazolinone Core and the Imperative for Structural Certainty

The quinazolinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer and antimicrobial properties.[3][4][6] this compound (Molecular Formula: C₁₀H₈N₂O₃, Molecular Weight: 204.18 g/mol ) is a key building block in the synthesis of such molecules.[7] Its precise molecular architecture—the specific arrangement of its atoms and functional groups—dictates its reactivity, physicochemical properties, and potential for biological interaction.

Therefore, a rigorous and systematic elucidation of its structure is not merely an academic exercise; it is a critical prerequisite for its use in drug discovery. This guide details a logical workflow, beginning with foundational analysis to generate a structural hypothesis and progressing to advanced 2D NMR techniques to map atomic connectivity, culminating in the gold-standard confirmation by X-ray crystallography.

Foundational Analysis: Establishing the Molecular Formula and Functional Groups

The first step in any structure elucidation is to determine the fundamental properties of the molecule: its mass, elemental composition, and the functional groups it contains. This foundational data constrains the number of possible structures and provides the basis for more detailed spectroscopic analysis.

High-Resolution Mass Spectrometry (HRMS)

Expertise: We employ HRMS not just to find the molecular weight, but to unequivocally determine the elemental formula. Low-resolution MS could suggest a molecular weight of 204, but numerous elemental combinations could match this integer mass. HRMS provides mass accuracy to within 5 ppm, allowing for the confident assignment of the molecular formula C₁₀H₈N₂O₃.[8][9] The choice of a soft ionization technique like Electrospray Ionization (ESI) is deliberate to minimize fragmentation and maximize the abundance of the molecular ion, typically observed as the protonated species [M+H]⁺.[10]

Data Presentation: Predicted HRMS Data

| Adduct Form | Calculated Exact Mass (m/z) |

|---|---|

| [M+H]⁺ | 205.0557 |

| [M+Na]⁺ | 227.0376 |

| [M-H]⁻ | 203.0411 |

(Note: Values are predicted for C₁₀H₈N₂O₃)

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-TOF)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of ~1-10 µg/mL.

-

Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

-

Data Acquisition (Positive Ion Mode):

-

Infuse the sample solution at a flow rate of 5-10 µL/min.

-

Set the capillary voltage to 3.5-4.5 kV.

-

Acquire data over a mass range of m/z 100-500.

-

Use a known reference standard for internal mass calibration to ensure high accuracy.

-

-

Data Analysis: Compare the measured exact mass of the [M+H]⁺ ion to the theoretical mass for C₁₀H₉N₂O₃⁺ to confirm the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise: FTIR spectroscopy provides a rapid, non-destructive snapshot of the key functional groups present. This allows for an initial confirmation of the structural class. For our target molecule, the presence of two distinct carbonyl groups (amide and carboxylic acid) and aromatic rings are key identifiers.

Data Presentation: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| ~3200-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~1720-1680 | Strong | C=O stretch (Carboxylic Acid) |

| ~1680-1640 | Strong | C=O stretch (Amide, 4-oxo position)[11] |

| ~1610, 1560, 1470 | Medium-Strong | C=C and C=N stretches (Quinazoline Ring) |

| ~3100-3000 | Medium-Weak | C-H stretch (Aromatic) |

| ~2950 | Weak | C-H stretch (Aliphatic, N-CH₃) |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Thoroughly grind 1-2 mg of the compound with ~150 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.

-

Pellet Formation: Transfer the fine powder to a pellet press and apply 7-10 tons of pressure to form a transparent pellet.

-

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum, typically scanning from 4000 to 400 cm⁻¹.[12]

-

Data Analysis: Identify the key absorption bands and correlate them to the expected functional groups.

The Core Framework: Unraveling Connectivity with NMR Spectroscopy

With the molecular formula and functional groups established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to construct the atomic framework of the molecule. We use a combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments to piece together the molecular puzzle.

1D NMR: Identifying the Pieces

¹H NMR Spectroscopy provides a count of the distinct proton environments and their neighboring protons through spin-spin coupling. For our target, we expect to see signals for the three aromatic protons, the N-methyl group, and the carboxylic acid proton.

¹³C NMR Spectroscopy , often coupled with a DEPT-135 experiment, reveals the number of distinct carbon environments and classifies them as CH, CH₂, or CH₃ groups.

2D NMR: Assembling the Puzzle

Expertise: While 1D NMR identifies the fragments, 2D NMR shows how they are connected. This is the most critical phase of spectroscopic elucidation.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment is the first step in assembly. It unambiguously correlates each proton to the carbon atom it is directly attached to (¹J coupling).[13][14] This allows us to confidently link the proton and carbon data into discrete C-H fragments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key to the puzzle. HMBC reveals correlations between protons and carbons that are two or three bonds away (²J and ³J coupling).[14][15] By identifying these long-range connections, we can link the C-H fragments and include quaternary carbons (like the carbonyls) to build the complete molecular skeleton. The absence of a correlation can be as informative as its presence, helping to rule out alternative isomeric structures.

Data Presentation: Predicted NMR Data (in DMSO-d₆)

| Atom Position | ¹H Shift (δ, ppm) | ¹³C Shift (δ, ppm) | Key HMBC Correlations (from ¹H) |

|---|---|---|---|

| 2 | ~8.3 (s, 1H) | ~146.0 | C4, C8a |

| 3-CH₃ | ~3.6 (s, 3H) | ~33.0 | C2, C4 |

| 4 | - | ~161.0 | - |

| 4a | - | ~120.0 | - |

| 5 | ~8.2 (d, 1H) | ~128.0 | C4, C7, C8a |

| 6 | ~8.0 (d, 1H) | ~126.0 | C8, C4a |

| 7 | - | ~138.0 | - |

| 8 | ~8.4 (s, 1H) | ~129.0 | C6, C4a, C7-COOH |

| 8a | - | ~148.0 | - |

| 7-COOH | ~13.5 (br s, 1H) | ~167.0 | C6, C7, C8 |

Mandatory Visualization: Key HMBC Correlations

The following diagram illustrates the critical long-range correlations that confirm the placement of the methyl and carboxylic acid groups on the quinazolinone core.

Caption: Key 2- and 3-bond HMBC correlations confirming the molecular structure.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[12] Ensure complete dissolution.

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

HSQC: Acquire a phase-sensitive gradient-edited HSQC experiment optimized for a one-bond J-coupling of ~145 Hz.

-

HMBC: Acquire a gradient-selected HMBC experiment with the long-range coupling delay optimized for 8-10 Hz to observe typical ²J and ³J correlations.

-

-

Data Processing & Analysis: Process the data using appropriate software. Calibrate the ¹H spectrum to the residual solvent peak (DMSO at 2.50 ppm). Correlate the 2D data to assemble the structure, as outlined above.

The Integrated Elucidation Workflow: A Self-Validating System

Trustworthiness: The power of this workflow lies in its self-validating nature. Each step logically builds upon and is confirmed by the next. HRMS provides a formula, which must be consistent with the number of signals in the ¹³C and ¹H NMR. The functional groups seen in the IR must be accounted for by the chemical shifts in the NMR. Finally, the complete connectivity map derived from 2D NMR must assemble all these pieces into a single, coherent structure. This logical chain minimizes the possibility of error.

Mandatory Visualization: Structure Elucidation Workflow

Caption: A logical workflow for unequivocal structure elucidation.

Absolute Confirmation: Single-Crystal X-ray Crystallography

While the integrated spectroscopic approach provides an exceptionally high degree of confidence, single-crystal X-ray crystallography is the undisputed gold standard for structure determination.[16] It provides a definitive, three-dimensional map of electron density from which the precise coordinates of each atom in the crystal lattice can be determined.[17][18] This technique resolves any ambiguity regarding connectivity, stereochemistry, and tautomeric forms. Obtaining a crystal structure serves as the ultimate validation of the entire spectroscopic assignment.[19]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow a high-quality single crystal of the compound (typically 0.1-0.5 mm in size) by slow evaporation from a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).

-

Instrumentation: Mount the crystal on a goniometer head of a single-crystal X-ray diffractometer.

-

Data Collection: Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods to generate an initial electron density map and structural model. Refine this model against the experimental data until a final, high-resolution structure is obtained.

Conclusion

The structure elucidation of this compound, or any active pharmaceutical ingredient or intermediate, demands a rigorous, multi-faceted approach. By systematically integrating data from High-Resolution Mass Spectrometry, FTIR, and a suite of 1D and 2D NMR experiments, a confident structural hypothesis can be built and cross-validated at each step. The final, unambiguous confirmation via single-crystal X-ray crystallography provides the absolute certainty required for advancement in a drug development pipeline. Adherence to this logical, self-validating workflow ensures scientific integrity and provides a robust foundation for all subsequent research.

References

-

This compound, 95% Purity, C10H8N2O3, 1 gram. AXIOMSCI. [Link]

-

Synthesis, Characterization and X-ray Structure of 4-Phenylamino Quinazoline Derivatives. Chinese Journal of Organic Chemistry. [Link]

-

Identification of in vivo metabolites of a potential anti-rheumatoid arthritis compound, the quinazolinone derivative PD110, using ultra-high performance liquid chromatography coupled with Q-Exactive plus mass spectrometry. RSC Advances. [Link]

-

1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives... ResearchGate. [Link]

-

Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]

-

Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. MDPI. [Link]

-

Preparation and Evaluation of Quinazoline Derivatives as Antimicrobial Agents and Liquid Crystals. AIP Publishing. [Link]

-

Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Molecules. [Link]

-

Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. University of Southampton. [Link]

-

3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid hydrochloride. PubChemLite. [Link]

-

X-ray crystallographic structure of compound 8. ResearchGate. [Link]

-

Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Boffin Access. [Link]

-

Synthesis and x-ray crystallographic analysis of quinazolinone cholecystokinin/gastrin receptor ligands. Journal of Medicinal Chemistry. [Link]

-

Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. MDPI. [Link]

-

Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

HSQC and HMBC. Columbia University NMR Core Facility. [Link]

-

Structure validation in chemical crystallography. Acta Crystallographica Section A. [Link]

-

Structures of some important quinazoline derivatives and atom numbering of compound 1. ResearchGate. [Link]

-

A framework for automated structure elucidation from routine NMR spectra. Chemical Science. [Link]

-

Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry. IUPAC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. iupac.org [iupac.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. calpaclab.com [calpaclab.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]

- 11. benchchem.com [benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Synthesis, Characterization and X-ray Structure of 4-Phenylamino Quinazoline Derivatives [sioc-journal.cn]

- 18. mdpi.com [mdpi.com]

- 19. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic Acid

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a cornerstone of a successful research program. These intrinsic characteristics govern a compound's behavior from the moment of its synthesis through to its ultimate biological effect. Properties such as solubility, lipophilicity, and ionization state directly influence a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive technical overview of the key physicochemical properties of 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid, a novel quinazoline derivative. Given the limited availability of direct experimental data for this specific molecule, this document serves as both a repository of available information on close analogs and a detailed procedural manual for the experimental determination of these critical parameters. This approach is designed to empower researchers and drug development professionals with the foundational knowledge and practical methodologies required to fully characterize this and other novel chemical entities.

The chemical structure of this compound is presented below:

Image of the chemical structure of this compound would be placed here.

This guide will delve into the theoretical and practical aspects of molecular weight, melting point, lipophilicity (LogP), solubility, and acidity constant (pKa), providing a robust framework for its comprehensive evaluation.

Molecular and Structural Properties

The fundamental molecular properties of a compound provide the basis for all further physicochemical analysis.

Molecular Formula: C₁₀H₈N₂O₃[1]

Molecular Weight: 204.18 g/mol

While the molecular weight is a calculated property, it is a critical parameter for numerous experimental calculations, including molarity of solutions and interpretation of mass spectrometry data.

Thermal Properties: Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions to a liquid state. It is a fundamental indicator of a compound's purity and the strength of its crystal lattice forces. For the parent analog, 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid , a melting point of >300 °C has been reported, suggesting a highly stable crystal lattice structure.

Table 1: Predicted Physicochemical Properties of 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid

| Property | Value | Source |

| Molecular Weight | 190.16 g/mol | PubChem CID: 135483588[2] |

| Melting Point | >300 °C | ChemBK |

| Boiling Point (Predicted) | 449.2±47.0 °C | ChemBK |

| Density (Predicted) | 1.56±0.1 g/cm³ | ChemBK |

Experimental Protocol for Melting Point Determination

The determination of a melting point is a routine yet critical analysis. The capillary method is a widely accepted and accurate technique.[3][4]

Principle: A small, finely powdered sample of the compound is packed into a capillary tube and heated in a calibrated apparatus. The temperature range from the onset of melting to complete liquefaction is recorded. A narrow melting range (typically < 2°C) is indicative of high purity.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the dry compound is finely crushed on a clean, hard surface. The open end of a glass capillary tube is pressed into the powder.[4]

-

Packing the Sample: The capillary tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 1-2 mm is optimal.[3]

-

Apparatus Setup: The packed capillary is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[5]

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting point range.[5]

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

Lipophilicity is a critical determinant of a drug's ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For the hydrochloride salt of the target molecule, a predicted XlogP of 0.2 is available from PubChem, suggesting a relatively hydrophilic character.

Experimental Protocol for LogP Determination: The Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring LogP.[6][7][8]

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is determined, and the partition coefficient is calculated as the ratio of the concentration in the octanol phase to that in the aqueous phase. For ionizable compounds, it is crucial to perform this measurement at a pH where the molecule is in its neutral form, or to determine the distribution coefficient (LogD) at a specific pH.[7][9]

Step-by-Step Methodology:

-

Preparation of Pre-Saturated Solvents: Equal volumes of n-octanol and water (or a suitable buffer for LogD) are mixed vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.[9]

-

Sample Preparation: A stock solution of the test compound is prepared in one of the pre-saturated solvents.

-

Partitioning: A known volume of the stock solution is added to a mixture of the pre-saturated n-octanol and water in a glass vial.

-

Equilibration: The vial is shaken gently for a set period (e.g., 24 hours) at a constant temperature to allow for complete partitioning of the compound between the two phases.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: LogP is calculated using the following formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Aqueous Solubility

Aqueous solubility is a critical factor for drug absorption and formulation. Poor solubility can lead to low bioavailability and challenges in developing intravenous dosage forms.

Experimental Protocol for Kinetic Solubility Determination by Nephelometry

For early-stage drug discovery, kinetic solubility is often a more relevant and higher-throughput measurement than thermodynamic solubility.[10] Nephelometry, which measures light scattering from undissolved particles, is a common method.[11][12][13]

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. If the compound's concentration exceeds its solubility limit, it will precipitate, and the resulting turbidity is measured by a nephelometer.[12][13]

Step-by-Step Methodology:

-

Stock Solution Preparation: A high-concentration stock solution of the compound (e.g., 10 mM) is prepared in DMSO.[12]

-

Plate Setup: A small volume of the DMSO stock solution (e.g., 2 µL) is added to the wells of a microtiter plate. Often, a serial dilution is prepared in DMSO across the plate.[12]

-

Addition of Aqueous Buffer: A larger volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is rapidly added to each well.[12]

-

Incubation: The plate is incubated for a defined period (e.g., 2 hours) at a controlled temperature, with gentle shaking to allow for precipitation to occur.[14]

-

Measurement: The light scattering in each well is measured using a nephelometer. The results are typically reported in Nephelometric Turbidity Units (NTU).[12]

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to background levels.[12]

Visualization of Kinetic Solubility Workflow

Caption: Workflow for the nephelometric kinetic solubility assay.

Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a molecule with a carboxylic acid group like this compound, the pKa will govern its charge state at different physiological pH values, which in turn affects its solubility, permeability, and target binding.

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[15]

Principle: A solution of the compound is titrated with a strong acid or base, and the pH of the solution is monitored with a pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[15]

Step-by-Step Methodology:

-

Solution Preparation: A precise amount of the compound is dissolved in water or a co-solvent system if solubility is low. The concentration should be at least 10⁻⁴ M. The solution's ionic strength is kept constant with an inert salt like KCl.

-

Initial pH Adjustment: For a carboxylic acid, the initial pH of the solution is adjusted to be acidic (e.g., pH 2) by adding a strong acid (e.g., HCl).

-

Titration: The solution is titrated with a standardized strong base (e.g., 0.1 M NaOH), added in small, precise increments.

-

pH Measurement: After each addition of titrant, the solution is stirred to equilibrium, and the pH is recorded.

-

Data Analysis: The pH is plotted against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.

Visualization of pKa Determination Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Properties

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons on the quinazoline ring system, a singlet for the methyl group on the nitrogen, and a broad singlet for the carboxylic acid proton, typically downfield around 12 ppm.[16]

-

¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon of the quinazolinone (around 160-165 ppm), the carboxylic acid carbonyl (around 165-185 ppm), the aromatic carbons, and the methyl carbon.[16]

-

IR Spectroscopy: The infrared spectrum should exhibit a broad O-H stretch for the carboxylic acid from approximately 2500-3300 cm⁻¹, a sharp C=O stretch for the carboxylic acid around 1710 cm⁻¹, and another C=O stretch for the quinazolinone amide.[16]

-

Mass Spectrometry: High-resolution mass spectrometry would be used to confirm the exact mass of the molecule and its fragmentation pattern, which aids in structural elucidation. The PubChem entry for the parent compound, 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid, lists major mass spectrum peaks at m/z 189, 173, and 118.[2]

Conclusion

The comprehensive characterization of the physicochemical properties of this compound is a critical endeavor for its advancement as a potential therapeutic agent. While direct experimental data for this specific molecule is currently limited, this guide provides a robust framework for its systematic evaluation. By utilizing the predicted data of close analogs and implementing the detailed, validated experimental protocols for determining melting point, lipophilicity, solubility, and pKa, researchers can generate the essential data package required for informed decision-making in the drug development pipeline. The principles and methodologies outlined herein are fundamental to building a comprehensive understanding of this molecule's behavior and unlocking its full therapeutic potential.

References

-

Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]

-

University of Calgary. (n.d.). Melting point determination. [Link]

-

Kyrylenko, S., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Bio-protocol. (2024). LogP / LogD shake-flask method. protocols.io. [Link]

-

University of Basrah. (2021). experiment (1) determination of melting points. [Link]

-

PubChem. (n.d.). 3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid hydrochloride. [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. [Link]

-

ChemBK. (n.d.). 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

-

Clarion University. (n.d.). Determination of Melting Point. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

JoVE. (2017). Video: Melting Point Determination of Solid Organic Compounds. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Slawik, B. M., & Heiza, J. (2014). Development of Methods for the Determination of pKa Values. Pharmaceutical Analytica Acta, 5(5). [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Joint Research Centre. (n.d.). Solubility Determination of Chemicals by Nephelometry. [Link]

-

PubChem. (n.d.). 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid. [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]

-

PubChem. (n.d.). 4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid. [Link]

-

Chen, M. L., et al. (2012). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Medicinal Chemistry Letters, 3(10), 840–844. [Link]

-

Royal Society of Chemistry. (n.d.). General procedure for the preparation of 1-18. [Link]

-

Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark. [Link]

-

ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. [Link]

-

Hsiao, C. J., et al. (2022). Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. Molecules, 27(15), 4991. [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- Google Patents. (n.d.).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid | C9H6N2O3 | CID 135483588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. enamine.net [enamine.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

A Technical Guide to the Strategic Synthesis of 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic Acid

An In-depth Analysis for Chemical and Pharmaceutical Development

Executive Summary

The quinazolin-4-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] This guide provides a comprehensive, in-depth technical overview of a robust and efficient synthetic pathway to a specific, highly functionalized derivative: 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid. Starting from the readily accessible precursor, 2-aminoterephthalic acid, this document elucidates a two-step synthetic strategy involving a thermally-driven cyclization followed by a selective N-methylation. We delve into the mechanistic underpinnings of each transformation, provide detailed, validated experimental protocols, and discuss the critical process parameters that ensure high yield and purity. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to the synthesis of this valuable heterocyclic compound.

Introduction: The Significance of the Quinazolinone Core

Quinazolinones are a class of fused heterocyclic compounds that have garnered significant attention from the scientific community due to their profound pharmacological importance.[3][4] Their rigid bicyclic structure, composed of fused benzene and pyrimidine rings, provides a versatile template for interacting with a multitude of biological targets.[5] The derivatization of the quinazolinone core at various positions allows for the fine-tuning of its physicochemical properties and biological activity, leading to the development of numerous clinically approved drugs.[3][6]

The target molecule of this guide, this compound, incorporates three key functional features: the foundational quinazolin-4-one heterocycle, an N-methyl group at the 3-position which can enhance metabolic stability and modulate binding, and a carboxylic acid moiety at the 7-position, a critical functional handle for further derivatization or for acting as a key pharmacophoric element. This guide presents a logical and efficient synthetic approach, prioritizing atom economy, procedural simplicity, and reproducibility.

Synthetic Strategy and Retrosynthetic Analysis

The chosen synthetic strategy is a convergent two-step process designed for efficiency and scalability. The retrosynthetic analysis reveals a logical disconnection of the target molecule back to a commercially available, appropriately substituted anthranilic acid derivative.

Caption: Retrosynthetic pathway for the target molecule.

This forward-thinking approach begins with 2-aminoterephthalic acid, which already contains the required carboxylic acid at the C4 position (which becomes the C7 position of the quinazolinone). This circumvents potentially complex and low-yielding post-cyclization functionalization steps.

-

Step 1: Heterocyclic Ring Formation. The quinazolinone core is constructed via the Niementowski reaction, a classic and reliable method involving the condensation of an anthranilic acid with an amide.[7][8] In this case, formamide serves as both the C1 source and the reaction solvent, offering a straightforward and atom-economical cyclization.[9][10]

-

Step 2: N-Methylation. The final modification involves the selective methylation of the nitrogen atom at the 3-position. This is achieved through a standard nucleophilic substitution reaction using a suitable methylating agent in the presence of a mild base.

Part 1: Synthesis of the Quinazolinone Core via Niementowski Reaction

Principle and Mechanism

The Niementowski reaction is a thermal condensation process. The reaction is believed to proceed through the initial formation of an N-formyl intermediate, 2-formamidoterephthalic acid, from the reaction of the amino group of the anthranilic acid with formamide.[11] Under thermal conditions, this intermediate undergoes an intramolecular cyclodehydration, where the amide nitrogen attacks the carboxylic acid carbonyl, eliminating a molecule of water to form the stable, aromatic quinazolinone ring system.[12][13] The use of excess formamide drives the reaction to completion.

Caption: Mechanistic workflow for the Niementowski reaction.

Experimental Protocol: 4-Oxo-3,4-dihydro-7-quinazolinecarboxylic acid

Table 1: Reagents and Materials

| Reagent | Formula | M.W. | Moles (Equiv.) | Amount |

| 2-Aminoterephthalic acid | C₈H₇NO₄ | 181.15 | 0.05 (1.0) | 9.06 g |

| Formamide | CH₃NO | 45.04 | 0.40 (8.0) | 18.0 g (16 mL) |

Procedure:

-

To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminoterephthalic acid (9.06 g, 0.05 mol).

-

Add formamide (16 mL, ~0.40 mol) to the flask.

-

Heat the reaction mixture in a preheated oil bath at 140-150°C with continuous stirring.[14] The solid will gradually dissolve as the reaction proceeds.

-

Maintain the reaction at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate:Methanol (9:1).

-

After the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

-

Pour the cooled reaction mixture into 200 mL of cold deionized water with vigorous stirring.

-

A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing thoroughly with deionized water (3 x 50 mL) to remove any residual formamide.

-

Dry the collected solid in a vacuum oven at 80°C to a constant weight. The product is typically obtained as a white to off-white powder.

Causality and Process Insights

-

Choice of Reagent: Formamide is an ideal choice as it is an inexpensive, readily available reagent that serves as both the carbon source for the C2 position of the quinazolinone and as a high-boiling polar solvent.[9]

-

Temperature Control: The temperature range of 140-150°C is critical. Lower temperatures result in significantly slower reaction rates, while excessively high temperatures can lead to the decomposition of formamide and the formation of colored byproducts.[8]

-

Workup: Precipitation in water is an effective method for isolating the product, as the quinazolinone core is largely insoluble in water while formamide is completely miscible, allowing for an efficient purification step.

Part 2: N-Methylation of the Quinazolinone Core

Principle and Mechanism

The nitrogen at the 3-position of the quinazolin-4-one ring is part of an amide-like system, and the corresponding proton is acidic (pKa ~8-9). This allows for its deprotonation by a suitable base to form a nucleophilic quinazolinone anion. This anion then readily reacts with an electrophilic methyl source, such as dimethyl sulfate or methyl iodide, via an S N2 mechanism to form the N-methylated product.

Table 2: Reagents and Materials for N-Methylation

| Reagent | Formula | M.W. | Moles (Equiv.) | Amount |

| 4-Oxo-3,4-dihydro-7-quinazolinecarboxylic acid | C₉H₆N₂O₃ | 190.16 | 0.04 (1.0) | 7.61 g |

| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 0.08 (2.0) | 11.06 g |

| Dimethyl Sulfate | (CH₃)₂SO₄ | 126.13 | 0.048 (1.2) | 4.5 mL |

| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 80 mL |

Experimental Protocol: this compound

Safety Precaution: Dimethyl sulfate is extremely toxic, carcinogenic, and corrosive. Handle only in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 4-Oxo-3,4-dihydro-7-quinazolinecarboxylic acid (7.61 g, 0.04 mol) and anhydrous potassium carbonate (11.06 g, 0.08 mol).

-

Add anhydrous DMF (80 mL) to the flask with stirring.

-

Stir the suspension at room temperature for 30 minutes.

-

Slowly add dimethyl sulfate (4.5 mL, 0.048 mol) dropwise to the suspension using a syringe. An exotherm may be observed.

-

Heat the reaction mixture to 60°C and maintain with stirring for 3-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into 400 mL of ice-cold water.

-

Acidify the aqueous solution to pH 3-4 by the slow addition of 2M HCl. This will protonate the carboxylic acid and cause the product to precipitate.

-

Stir the resulting suspension for 30 minutes in an ice bath.

-

Collect the solid product by vacuum filtration, washing with cold water (3 x 50 mL).

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford the pure this compound.

Causality and Process Insights

-

Choice of Base and Solvent: Anhydrous potassium carbonate is a suitable and easily handled base for deprotonating the N-H group. DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and intermediates. Anhydrous conditions are crucial to prevent the hydrolysis of dimethyl sulfate and potential side reactions.

-

Methylating Agent: Dimethyl sulfate is a highly efficient and cost-effective methylating agent. Methyl iodide is a viable alternative but is more volatile and light-sensitive.

-

Workup and Purification: The acidic workup is essential to ensure the carboxylic acid is in its neutral, less soluble form for effective precipitation and isolation. Recrystallization is a standard and effective final purification step.

Alternative Synthetic Pathway

An alternative and widely employed method for synthesizing 3-substituted quinazolinones involves a benzoxazinone intermediate.[1][3] This route offers modularity, allowing for the introduction of various substituents at the 3-position.

Caption: Benzoxazinone-mediated alternative synthetic route.

This pathway involves:

-

N-Acylation: The starting anthranilic acid is first acylated.

-

Cyclization: The N-acyl derivative is cyclized using a dehydrating agent like acetic anhydride to form a benzoxazin-4-one.[15]

-

Ring Opening and Re-closure: The benzoxazinone is then treated with a primary amine (in this case, methylamine), which opens the ring and subsequently re-closes to form the desired 3-substituted quinazolinone.[3]

While this route is highly effective, the direct Niementowski cyclization followed by methylation is often more step-economical for preparing the specific target molecule of this guide.

Conclusion

The synthesis of this compound can be reliably and efficiently achieved through a two-step sequence starting from 2-aminoterephthalic acid. The initial Niementowski condensation with formamide provides a direct route to the core quinazolinone heterocycle, and a subsequent, selective N-methylation furnishes the final product in good yield. The protocols and insights provided in this guide are grounded in established chemical principles and are designed to be reproducible and scalable, offering a solid foundation for researchers in the fields of organic synthesis and pharmaceutical development.

References

Sources

- 1. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in 4(3H)-quinazolinone syntheses - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. journals.uob.edu.ly [journals.uob.edu.ly]

- 5. Quinazoline - Wikipedia [en.wikipedia.org]

- 6. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijarsct.co.in [ijarsct.co.in]

- 8. generis-publishing.com [generis-publishing.com]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. researchgate.net [researchgate.net]

- 11. Formylanthranilic acid | C8H7NO3 | CID 101399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. arkat-usa.org [arkat-usa.org]

- 14. e3s-conferences.org [e3s-conferences.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid, a heterocyclic compound of significant interest within the field of medicinal chemistry. The quinazolinone scaffold is a well-established "privileged structure" known to impart a wide range of biological activities.[1] This document will delve into the core chemical identity, synthesis methodologies, physicochemical properties, and the potential therapeutic applications of this specific derivative. While direct experimental data for this exact molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogs and foundational chemical principles to provide a robust framework for researchers. The Chemical Abstracts Service (CAS) number for this compound is 1060817-67-5 .[2]

Introduction to the Quinazolinone Scaffold

The quinazolinone core, a fusion of benzene and pyrimidine rings, is a cornerstone in the development of novel therapeutic agents.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[3] The structural rigidity of the quinazolinone ring system, combined with the potential for substitution at various positions, allows for the fine-tuning of its biological and physicochemical properties, making it a versatile template for drug design.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key identifiers and predicted properties for this compound.

| Property | Value | Source |

| CAS Number | 1060817-67-5 | [2][4] |

| Molecular Formula | C₁₀H₈N₂O₃ | [2] |

| Molecular Weight | 204.18 g/mol | PubChem |

| IUPAC Name | 3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid | PubChem |

| Predicted XLogP3 | 0.8 | PubChem |

| Predicted Hydrogen Bond Donor Count | 1 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 4 | PubChem |

| Predicted pKa | 3.63 (most acidic) | ChemAxon |

Synthesis Strategies

Proposed Retrosynthetic Analysis and Synthesis Pathway

A logical retrosynthetic approach would involve the cyclization of an appropriately substituted anthranilic acid derivative.

Caption: Retrosynthetic analysis for the target molecule.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a proposed method based on common synthetic strategies for similar compounds.[5][6]

-

Amidation of 4-amino-3-methylbenzoic acid:

-

To a solution of 4-amino-3-methylbenzoic acid in a suitable solvent (e.g., pyridine or DMF), add an activating agent for the carboxylic acid (e.g., thionyl chloride or a carbodiimide).

-

Introduce a source of the N-methyl group, such as methylamine, to form the corresponding amide.

-

-

Formylation and Cyclization:

-

The resulting N-methylated aminobenzoic acid derivative can then be formylated using formic acid or a derivative like triethyl orthoformate.

-

Subsequent heating, often in the presence of a dehydrating agent or under reflux conditions, will induce cyclization to form the quinazolinone ring.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Analytical Characterization

The identity and purity of synthesized this compound would be confirmed using a suite of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinazolinone ring system, a singlet for the N-methyl group, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern.[7][8]

-

¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbonyl carbon of the quinazolinone ring, the carboxylic acid carbonyl, the aromatic carbons, and the N-methyl carbon.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for the C=O stretching vibrations of the quinazolinone and carboxylic acid groups, the O-H stretching of the carboxylic acid, and the C-H and C=C stretching of the aromatic system.[9]

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated mass. Fragmentation patterns could provide further structural information.

Potential Biological Activity and Therapeutic Applications

Given the extensive research into the biological activities of the quinazolinone scaffold, this compound is a promising candidate for various therapeutic applications.

Anticancer Potential

Many quinazolinone derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase and dihydrofolate reductase.[3][5] The substitution pattern on the quinazolinone ring is crucial for its interaction with biological targets. Further investigation into the cytotoxic effects of this specific compound on various cancer cell lines is warranted.

Antimicrobial Activity

The quinazolinone nucleus is also a key feature in a number of compounds with significant antibacterial and antifungal properties.[5] Structure-activity relationship (SAR) studies have shown that substitutions at various positions on the ring can modulate the antimicrobial spectrum and potency.

Other Potential Applications

The versatility of the quinazolinone scaffold suggests that this compound could also be explored for anti-inflammatory, anticonvulsant, and other CNS-related activities.[10]

Experimental Workflow for Biological Evaluation

The following diagram outlines a general workflow for the initial biological screening of this compound.

Caption: A generalized workflow for the biological evaluation of a novel compound.

Conclusion

This compound represents a molecule of considerable interest for further investigation in the field of drug discovery. Its quinazolinone core is a well-validated pharmacophore associated with a diverse range of biological activities. This technical guide provides a foundational understanding of its chemical nature, plausible synthetic routes, and potential therapeutic applications. Further experimental validation is necessary to fully elucidate the specific properties and biological profile of this promising compound.

References

- Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry. 2005.

- Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers.

- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PubMed Central.

- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PubMed Central.

- 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.

- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. 2007.

- 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry.

- Synthesis of quinazolinones. Organic Chemistry Portal.

- 3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid hydrochloride. PubChem.

- Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents.

- Quinazoline synthesis. Organic Chemistry Portal.

- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot

- A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones. PubMed Central.

- Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives.

- Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors.

- Synthesis of some new tricyclic 4(3H)

- 1060817-67-5|3-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid. BLDpharm.

- This compound, 95% Purity, C10H8N2O3, 1 gram. Google Shopping.

- Synthesis of 3-methylquinazolin-4(3H)-one derivatives.

- 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid. PubChem.

- Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)

- 3-(4-bromophenyl)-2-methyl-4-oxo-quinazoline-7-carboxylic acid. Echemi.

- 4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID METHYL ESTER Product Description. ChemicalBook.

- 4-oxo-1,4-dihydro-3-quinolinecarboxylic acid. Sigma-Aldrich.

Sources

- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1060817-67-5|3-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazolinone synthesis [organic-chemistry.org]

- 7. Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Substituted Quinazoline Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyrimidine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and antihypertensive effects.[2][3][4][5] The structural versatility of the quinazoline nucleus allows for substitutions at various positions, enabling the fine-tuning of its biological profile. This guide focuses specifically on substituted quinazoline carboxylic acids, a subclass that has garnered significant attention for its therapeutic potential. The presence of the carboxylic acid group often plays a crucial role in the compound's interaction with biological targets, influencing its potency and selectivity.[6][7][8][9][10]

This technical guide provides an in-depth exploration of the biological activities of substituted quinazoline carboxylic acids, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR), mechanisms of action, and key experimental protocols for their evaluation, offering valuable insights for researchers and drug development professionals.

Anticancer Activity: Targeting Key Pathways in Oncology

Substituted quinazoline carboxylic acids have emerged as a prominent class of anticancer agents, with several derivatives showing potent activity against various cancer cell lines.[11][12][13] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer.

Mechanism of Action: Inhibition of Tyrosine Kinases

A primary mechanism through which many quinazoline derivatives exert their anticancer effects is the inhibition of protein tyrosine kinases.[14] These enzymes play a pivotal role in cell signaling pathways that control cell growth, proliferation, differentiation, and survival.

Epidermal Growth Factor Receptor (EGFR) Inhibition: The quinazoline scaffold is a well-established pharmacophore for EGFR inhibitors.[15][16][17] Several clinically approved EGFR inhibitors, such as gefitinib and erlotinib, are quinazoline derivatives.[16][18] These drugs target the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.[18] The development of resistance, often through mutations like T790M, has driven the synthesis of next-generation inhibitors.[1][18] Substituted quinazoline carboxylic acids are being explored for their potential to overcome this resistance.[1]

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of quinazoline carboxylic acids is highly dependent on the nature and position of substituents on the quinazoline ring and any appended moieties.

-

Position 4: Substitution at the 4-position with an anilino group is a common feature in many EGFR inhibitors.[15] The nature of the substituent on this aniline ring can significantly impact activity.

-

Positions 6 and 7: The introduction of small lipophilic groups or dimethoxy/dimorpholinoalkoxy substituents at the 6 and 7-positions often enhances antiproliferative activity.[15]

-

Carboxylic Acid Position: The position of the carboxylic acid group on the aniline moiety (ortho, meta, or para) influences the inhibitory activity against different carbonic anhydrase isoforms, which are also implicated in cancer.[19] Ortho-substituted derivatives have shown broad-spectrum growth inhibitory activity.[19]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic potential of novel compounds against cancer cell lines.[20][21][22]

Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[21]

-

Compound Treatment: Prepare serial dilutions of the substituted quinazoline carboxylic acid derivatives in culture medium. Add the compounds to the respective wells and incubate for 48 or 72 hours.[21] Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[21]

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.[23]

Data Presentation: Cytotoxicity of Quinazoline Carboxylic Acid Derivatives

The results of cytotoxicity assays are typically presented in a table format, allowing for easy comparison of the IC50 values of different compounds against various cancer cell lines.

| Compound | Substitution Pattern | IC50 (µM) vs. MCF-7 (Breast Cancer)[20] | IC50 (µM) vs. HCT116 (Colon Cancer)[21] | IC50 (µM) vs. HepG2 (Liver Cancer)[21] |

| QCA-1 | 2-aryl, 4-anilino (ortho-COOH) | 5.5 | 7.2 | 9.8 |

| QCA-2 | 2-aryl, 4-anilino (meta-COOH) | 12.8 | 15.1 | 18.4 |

| QCA-3 | 2-aryl, 4-anilino (para-COOH) | 10.2 | 11.5 | 14.3 |

| Doxorubicin | (Positive Control) | 0.82[21] | 1.21[21] | 1.55 |

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[2] Quinazoline derivatives, including those with carboxylic acid functionalities, have demonstrated promising antimicrobial activity.[2][24][25][26]

Mechanism of Action: Targeting Bacterial Enzymes and Cell Wall Synthesis

The antimicrobial action of quinazoline carboxylic acids can involve the inhibition of essential bacterial enzymes. A key target for the related quinolone antibiotics is DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[10] The carboxylic acid group at a specific position is often essential for this inhibitory activity.[10] It is hypothesized that substituted quinazoline carboxylic acids may share a similar mechanism, interfering with bacterial DNA synthesis.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of quinazoline derivatives is influenced by the substitution pattern.

-

Lipophilicity: Increased lipophilicity can enhance antibacterial activity by facilitating passage through the bacterial cell membrane.

-

Substituents on the Benzene Ring: The presence of electron-withdrawing or electron-donating groups on the quinazoline ring system can modulate the antimicrobial spectrum and potency.

-

Carboxylic Acid Group: The presence and position of the carboxylic acid are often critical for activity, potentially by chelating with metal ions in the active site of target enzymes.[27]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[28][29]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[28]

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the substituted quinazoline carboxylic acid derivatives in a suitable broth medium (e.g., Mueller-Hinton broth).[28]

-

Inoculation: Add the prepared bacterial inoculum to each well.[28] Include a positive control (broth with inoculum and a standard antibiotic like ciprofloxacin), a negative control (broth with inoculum only), and a sterility control (broth only).[28]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Data Presentation: Antimicrobial Activity of Quinazoline Carboxylic Acid Derivatives

The MIC values are typically presented in a tabular format, comparing the activity of the test compounds against different microbial strains.

| Compound | Substitution Pattern | MIC (µg/mL) vs. S. aureus (Gram-positive) | MIC (µg/mL) vs. E. coli (Gram-negative) |

| QCA-4 | 6-fluoro, 2-aryl, 4-COOH | 8 | 16 |

| QCA-5 | 6-chloro, 2-aryl, 4-COOH | 4 | 8 |

| QCA-6 | 7-nitro, 2-aryl, 4-COOH | 16 | 32 |

| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Substituted quinazoline carboxylic acids have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of novel anti-inflammatory drugs.[7][8][30]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes involved in the inflammatory pathway, such as cyclooxygenases (COX).[8][9] The carboxylic acid moiety is crucial for the interaction with the active site of COX enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).[7][8][9] By inhibiting COX, these compounds reduce the production of prostaglandins, which are key mediators of pain and inflammation.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The anti-inflammatory activity of quinazoline carboxylic acids is influenced by their structural features.

-

Carboxylic Acid Group: The presence of a carboxylic acid group is a key pharmacophoric feature for COX inhibition.[7][8][9]

-

Substitutions on the Quinazoline Core: The nature and position of substituents on the quinazoline ring can affect the potency and selectivity for COX-1 versus COX-2.

-

Hybrid Molecules: Incorporating other heterocyclic moieties, such as triazoles, can enhance anti-inflammatory activity.[7]

Experimental Protocol: In Vitro COX Inhibition Assay

The ability of a compound to inhibit COX enzymes can be evaluated using commercially available assay kits.

Principle: These assays typically measure the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions.

-

Compound Addition: Add the test compounds (substituted quinazoline carboxylic acids) and a known COX inhibitor (e.g., diclofenac) to the appropriate wells of a 96-well plate.

-

Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Absorbance Measurement: Measure the absorbance at the specified wavelength at multiple time points.

-

Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration. Calculate the IC50 value.

Conclusion and Future Directions

Substituted quinazoline carboxylic acids represent a versatile and promising class of compounds with a wide range of biological activities. Their efficacy as anticancer, antimicrobial, and anti-inflammatory agents is well-documented, and ongoing research continues to uncover new therapeutic applications. The structure-activity relationships discussed in this guide provide a framework for the rational design of more potent and selective derivatives. The detailed experimental protocols offer a practical resource for researchers engaged in the discovery and development of novel quinazoline-based therapeutics. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their potential in combination therapies to overcome drug resistance and enhance therapeutic outcomes.

References

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Institutes of Health.

- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025).

- Shinde, S. S., Bhusari, S. S., & Wakte, P. S. (2025). Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. Current Pharmacogenomics and Personalized Medicine, 22(1).

- Adottu, D. D., Shajahan, A. M., Koolaparambil, S. A., & Rasheed, S. P. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science, 14(09), 069-075.

- Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (n.d.). National Institutes of Health.

- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds. (2025). BenchChem.

- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. (2025). BenchChem.

- Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). PubMed.

- Screening models for inflammatory drugs. (n.d.). Slideshare.

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.).

- Carboxyl-containing quinazolines and related heterocycles as carriers of anti-inflammatory activity. (2022). Zaporozhye Medical Journal.

- Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (2021). Journal of Medicinal Chemistry.

- Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. (n.d.). PubMed Central.

- In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization. (n.d.). International Journal of Pharmaceutical Sciences and Drug Research.

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI.

- Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (2020). PubMed Central.

- Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2022). PubMed Central.

- In vitro cytotoxic screening data of synthesized quinazoline derivatives compared against the standard drugs... (n.d.). ResearchGate.

- Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. (2020).

- In vitro pharmacological screening methods for anti-inflammatory agents. (n.d.). ResearchGate.

- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). PubMed Central.

- Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). Journal of Medicinal Chemistry.

- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.).

- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.

- Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (n.d.). Eco-Vector Journals Portal.

-

Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal, 1(1). Retrieved January 20, 2026, from [Link]

- The anti-inflammatory quinazolines 44 and 45. (n.d.). ResearchGate.

- Carboxyl-containing quinazolines and related heterocycles as carriers of anti-inflammatory activity. (n.d.). Semantic Scholar.

- carboxyl-containing-quinazolines-and-related-heterocycles-as-carriers-of-anti-inflammatory-activity. (2022). Ask this paper.

- Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. (n.d.). Open Access Journals - Research and Reviews.

- Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. (n.d.). National Institutes of Health.

- A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. (n.d.). Semantic Scholar.

- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). MDPI.

- An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. (2022). DergiPark.

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023).

- The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (n.d.). MDPI.

- Structure-activity relationship of quinoline carboxylic acids. (2025). BenchChem.

- Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020).

- Recent advances in the biological activity of quinazoline. (2023). ResearchGate.

- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI.

- Quinazoline synthesis. (n.d.). Organic Chemistry Portal.

- Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (n.d.).

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.